molecular formula C19H18FN3O3 B11363537 4-fluoro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

4-fluoro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B11363537
M. Wt: 355.4 g/mol
InChI Key: HMXWHPGDBNOVAD-UHFFFAOYSA-N
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Description

4-fluoro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorine atom, an oxadiazole ring, and a benzamide group, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,5-oxadiazole ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and oxadiazole ring contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-{1-[4-(2-methylpropoxy)phenyl]ethyl}aniline
  • 4-fluoro-N-{3-[(4-fluorobenzoyl)amino]-5-(2-methylphenoxy)phenyl}benzamide

Uniqueness

4-fluoro-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the fluorine atom enhances its stability and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

4-fluoro-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H18FN3O3/c1-12(2)11-25-16-9-5-13(6-10-16)17-18(23-26-22-17)21-19(24)14-3-7-15(20)8-4-14/h3-10,12H,11H2,1-2H3,(H,21,23,24)

InChI Key

HMXWHPGDBNOVAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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